molecular formula C11H11BrF2N2O2 B1407996 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene CAS No. 1707580-99-1

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene

Cat. No.: B1407996
CAS No.: 1707580-99-1
M. Wt: 321.12 g/mol
InChI Key: IIZSZVRDBKMYLZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound that features a bromine atom, two fluorine atoms, a piperidine ring, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable nitrobenzene derivative, followed by the introduction of the difluoropiperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction of the nitro group results in the corresponding amine.

Scientific Research Applications

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and fluorine atoms contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluoropyridine: Similar in having both bromine and fluorine atoms but differs in the presence of a pyridine ring instead of a piperidine ring.

    5-Bromo-2-(4,4-difluoro-1-piperidinyl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

    5-Bromo-2-(4,4-difluoropiperidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a nitro group.

Uniqueness

5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the combination of a bromine atom, two fluorine atoms, a piperidine ring, and a nitro group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications.

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)-4,4-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(10(7-8)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSZVRDBKMYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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